Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a fluorine atom at position 4, a hydroxyl group at position 3, and an ethyl ester at position 2.
Properties
Molecular Formula |
C11H9FO3S |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
OACRGVNASUVSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and similar benzo[b]thiophene derivatives:
Key Observations :
- Electron-Withdrawing Groups: The fluorine atom at position 4 enhances electrophilic reactivity compared to non-halogenated analogs .
- Hydroxyl vs.
- Diketone Derivatives : Compounds like those in exhibit additional carbonyl groups (4,7-dioxo), which stabilize conjugated systems but reduce nucleophilicity compared to the hydroxylated target compound.
Physical and Spectral Properties
Notes: Hydroxyl groups typically downfield-shift aromatic protons in NMR, while fluorine atoms cause splitting due to coupling .
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